(S)-5-aminopiperidin-2-one hydrochloride

Organic Synthesis Process Chemistry Chiral Building Block

(S)-5-Aminopiperidin-2-one hydrochloride is an enantiopure piperidine derivative that functions as a chiral lactam building block in medicinal chemistry. Characterized by a (5S)-configured stereocenter, a six-membered δ-lactam ring, and a free primary amine, this hydrochloride salt offers enhanced aqueous solubility and bench stability compared to its free base form.

Molecular Formula C5H11ClN2O
Molecular Weight 150.606
CAS No. 672883-95-3
Cat. No. B591980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-5-aminopiperidin-2-one hydrochloride
CAS672883-95-3
Molecular FormulaC5H11ClN2O
Molecular Weight150.606
Structural Identifiers
SMILESC1CC(=O)NCC1N.Cl
InChIInChI=1S/C5H10N2O.ClH/c6-4-1-2-5(8)7-3-4;/h4H,1-3,6H2,(H,7,8);1H/t4-;/m0./s1
InChIKeyKFJLLOJCPFYWRV-WCCKRBBISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-5-Aminopiperidin-2-one Hydrochloride (CAS 672883-95-3) – A Chiral β-Turn Mimetic Building Block for Peptidomimetic Drug Discovery


(S)-5-Aminopiperidin-2-one hydrochloride is an enantiopure piperidine derivative that functions as a chiral lactam building block in medicinal chemistry [1]. Characterized by a (5S)-configured stereocenter, a six-membered δ-lactam ring, and a free primary amine, this hydrochloride salt offers enhanced aqueous solubility and bench stability compared to its free base form . The compound is widely recognized as a conformationally restricted scaffold for the construction of β-turn peptidomimetics and has been applied in the synthesis of dopamine D2 receptor-modulating analogues [2].

Why a Racemic or Achiral 5-Aminopiperidin-2-one Cannot Replace the (S)-Enantiomer in Stereospecific Applications


The biological activity of 5-aminopiperidin-2-one-derived peptidomimetics is critically dependent on the absolute configuration of the stereocenter. While the racemic mixture (CAS 154148-70-6) and the (R)-enantiomer (CAS 1003021-01-9) share the same molecular formula and core scaffold, they exhibit distinct conformational preferences and pharmacological profiles [1]. For instance, lactam-bridged analogues of the dopamine receptor-modulating peptide Pro-Leu-Gly-NH₂ (PLG) derived from the (S)-enantiomer demonstrated a potency comparable to the endogenous ligand, whereas the enantiomeric counterpart showed a different activity profile [1]. Additionally, the (S)-configured lactam directs cis-selective alkylation reactions, a stereochemical outcome not replicated by the (R)-enantiomer or the 4-amino regioisomer, which instead favors trans-selectivity [1]. Substituting with a racemate would introduce an inactive or antagonistic stereoisomer, reducing assay reproducibility and complicating structure-activity relationship (SAR) studies.

Quantitative Evidence Guide: (S)-5-Aminopiperidin-2-one Hydrochloride vs. Comparators


Synthetic Efficiency: Final Deprotection Step Yield

The final deprotection step to yield (S)-5-aminopiperidin-2-one hydrochloride proceeds with a quantitative yield of 99%, significantly outperforming the reported overall yield for a racemic synthesis route [1][2].

Organic Synthesis Process Chemistry Chiral Building Block

Dopamine D2 Receptor Modulation: Potency Comparable to Endogenous Peptide

Peptidomimetic 15c, synthesized from (S)-5-aminopiperidin-2-one, enhances agonist binding to dopamine D2 receptors with a potency comparable to the native modulating peptide Pro-Leu-Gly-NH₂ (PLG) [1].

Medicinal Chemistry Neuroscience GPCR Modulation

Stereochemical Control in Alkylation: Exclusive cis-Selectivity

Alkylation of N-protected 5-aminopiperidin-2-one lactams proceeds with exclusive cis-selectivity, a stereochemical outcome that is reversed in the 4-amino regioisomer series, which yields trans-configured products [1].

Stereoselective Synthesis Lactam Chemistry Conformational Analysis

Commercial Availability: High Purity Specification

The (S)-enantiomer hydrochloride salt is commercially available with a guaranteed purity of 97%, ensuring reliable performance in sensitive assays and scalable reactions .

Procurement Quality Control Chemical Sourcing

Optimal Use Cases for (S)-5-Aminopiperidin-2-one Hydrochloride Based on Quantitative Evidence


Synthesis of Lactam-Bridged Peptidomimetics as Dopamine Receptor Modulators

The (S)-enantiomer is the preferred starting material for constructing β-turn mimetics that target dopamine D2 receptors. As demonstrated by Weber et al., peptidomimetics derived from this scaffold exhibit agonist binding enhancement comparable to the native peptide PLG [1]. This application directly leverages the stereochemical integrity and conformational bias of the (S)-lactam.

Stereoselective Alkylation for Diastereomerically Pure Libraries

Researchers requiring cis-configured alkylated lactam derivatives should select the (S)-5-aminopiperidin-2-one scaffold, as its alkylation proceeds with exclusive cis-selectivity [1]. This predictable stereochemical outcome is not achievable with the 4-amino regioisomer, which yields trans products, making the 5-amino (S)-enantiomer essential for generating specific diastereomers in medicinal chemistry campaigns.

Scalable Synthesis of Chiral Intermediates with High Yield

For process chemistry groups scaling up the production of chiral amine building blocks, the (S)-enantiomer offers a demonstrated high-yielding final deprotection step (99%) [1]. This efficiency, combined with the commercial availability of the compound in 97% purity , makes it a cost-effective choice for multi-step syntheses where racemic routes fall short (66.5% overall yield) [2].

Conformational Studies of β-Turn Peptidomimetics

The (S)-5-aminopiperidin-2-one scaffold serves as a conformationally restricted building block for investigating intramolecular hydrogen bonding and reverse-turn structures. The lactam ring enforces specific dihedral angles, and its cis-selective alkylation allows for the systematic study of substituent effects on β-turn stability [1].

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